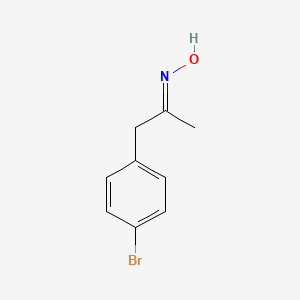

(4-Bromophenyl)acetone oxime

説明

BenchChem offers high-quality (4-Bromophenyl)acetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)acetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYAQLHGHOJCEA-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of (4-Bromophenyl)acetone Oxime from 4-Bromoacetophenone

Executive Summary

This technical guide details a robust, three-stage synthetic pathway for the preparation of (4-bromophenyl)acetone oxime starting from 4-bromoacetophenone. By employing a Willgerodt-Kindler homologation, followed by a Dakin-West-type ketonic decarboxylation and subsequent oximation, this route ensures high fidelity and mitigates the poly-alkylation and over-oxidation issues commonly associated with direct ketone homologation.

Strategic Rationale & Mechanistic Causality

The transformation of an acetophenone derivative into an arylacetone requires the formal insertion of a methylene group between the aryl ring and the carbonyl carbon. Direct homologation strategies (e.g., via diazomethane insertion or Darzens condensation) are often plagued by poor yields, safety hazards, and complex side reactions.

To circumvent these issues, we utilize a highly controlled three-step sequence:

-

Willgerodt-Kindler Reaction : Terminally oxidizes the methyl ketone while simultaneously migrating the carbonyl oxidation state, yielding the homologous 4-bromophenylacetic acid[1].

-

Ketonic Decarboxylation : Condensation of the acetic acid derivative with acetic anhydride provides the methyl ketone exclusively, avoiding symmetrical ketone byproducts when optimized[2].

-

Oximation : Traps the ketone as the stable oxime using hydroxylamine.

Stage 1: Willgerodt-Kindler Homologation

Objective : Convert 4-bromoacetophenone to 4-bromophenylacetic acid.

Causality & Mechanism : The reaction of 4-bromoacetophenone with morpholine forms an enamine. Elemental sulfur inserts into this enamine, promoting a complex redox-migration cascade along the alkyl chain. This prevents over-oxidation and terminates in a stable thioacetomorpholide intermediate. Alkaline hydrolysis then cleaves the thioamide to the corresponding carboxylic acid[3].

Self-Validating Protocol :

-

Reagent Assembly : In a 500 mL round-bottom flask, combine 1.0 eq (200 mmol) of 4-bromoacetophenone, 1.5 eq (300 mmol) of morpholine, and 1.5 eq (300 mmol) of elemental sulfur ( S8 ).

-

Thioamide Formation : Equip the flask with a reflux condenser and heat the neat mixture to 130 °C for 8 hours. The mixture will transition to a dark, viscous liquid. Validation: Confirm the consumption of starting material via TLC (Hexane:EtOAc 4:1) before proceeding.

-

Hydrolysis : Cool the reaction to 80 °C and cautiously add 200 mL of 10% aqueous NaOH. Reflux for an additional 6 hours to completely hydrolyze the thioamide.

-

Isolation : Cool to room temperature and extract with diethyl ether (2 x 50 mL) to remove unreacted organic impurities. Acidify the aqueous layer with concentrated HCl to pH 2.

-

Purification : Extract the precipitated 4-bromophenylacetic acid with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Stage 2: Ketonic Decarboxylation

Objective : Convert 4-bromophenylacetic acid to (4-bromophenyl)acetone.

Causality & Mechanism : The aryl acetic acid reacts with acetic anhydride to form a mixed anhydride. The basic catalyst (sodium acetate) promotes enolization of the alpha-carbon. An intramolecular acyl transfer yields a beta-keto acid intermediate, which rapidly decarboxylates under thermal conditions to form the arylacetone[4]. Using a large excess of acetic anhydride (5-fold) is critical to shift the equilibrium and prevent the self-condensation of the phenylacetic acid, which would otherwise yield the undesired bis(4-bromophenyl)acetone (dibenzyl ketone derivative)[5].

Self-Validating Protocol :

-

Reaction Setup : Charge a dry 500 mL flask with 1.0 eq (100 mmol) of 4-bromophenylacetic acid, 0.5 eq (50 mmol) of anhydrous sodium acetate, and 5.0 eq (500 mmol) of acetic anhydride[5].

-

Decarboxylation : Equip the flask with a reflux condenser and heat to 140-150 °C for 18-24 hours[4]. Monitor the evolution of CO2 gas using a bubbler.

-

Quenching : Cool the mixture to 60 °C and carefully add 100 mL of water to hydrolyze the excess acetic anhydride. Stir for 30 minutes.

-

Extraction & Washing : Extract the aqueous phase with dichloromethane (DCM, 3 x 100 mL). Wash the organic layer extensively with saturated NaHCO3 until CO2 evolution ceases, ensuring the complete removal of residual acetic acid.

-

Purification : Dry the organic layer over Na2SO4 , evaporate the solvent, and purify the crude oil via fractional vacuum distillation to yield pure (4-bromophenyl)acetone. Validation: Confirm the absence of the dibenzyl ketone byproduct via GC-MS prior to the final oximation step.

Stage 3: Oximation

Objective : Convert (4-bromophenyl)acetone to (4-bromophenyl)acetone oxime.

Causality & Mechanism : The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the arylacetone. Following a proton transfer, the resulting tetrahedral intermediate eliminates a water molecule to form the C=N double bond. Sodium acetate acts as a buffer to maintain the optimal pH (approx. 4.5-5.0), ensuring the hydroxylamine is sufficiently nucleophilic while providing enough protons to catalyze the dehydration step.

Self-Validating Protocol :

-

Solution Preparation : Dissolve 1.0 eq (50 mmol) of (4-bromophenyl)acetone in 50 mL of absolute ethanol.

-

Buffer Addition : In a separate beaker, dissolve 1.5 eq (75 mmol) of hydroxylamine hydrochloride ( NH2OH⋅HCl ) and 1.5 eq (75 mmol) of sodium acetate in 20 mL of deionized water.

-

Condensation : Combine the two solutions in a round-bottom flask. Reflux the mixture at 80 °C for 2 hours.

-

Crystallization : Concentrate the ethanol under vacuum to half its volume and pour the residue into 150 mL of ice water with vigorous stirring.

-

Isolation : Filter the precipitated (4-bromophenyl)acetone oxime under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture. Validation: Melting point analysis of the recrystallized oxime serves as the primary validation of product purity.

Quantitative Data & Yield Analysis

| Step | Transformation | Key Reagents | Optimal Temp | Reaction Time | Expected Yield |

| 1 | 4-Bromoacetophenone → 4-Bromophenylacetic Acid | Morpholine, S8 , NaOH | 130 °C (reflux) | 8h + 6h | 65 - 72% |

| 2 | 4-Bromophenylacetic Acid → (4-Bromophenyl)acetone | Ac2O (5 eq), NaOAc | 140 - 150 °C | 18 - 24h | 55 - 65% |

| 3 | (4-Bromophenyl)acetone → (4-Bromophenyl)acetone Oxime | NH2OH⋅HCl , NaOAc | 80 °C | 2h | 85 - 90% |

Visualizations

Step-by-step synthetic workflow from 4-bromoacetophenone to (4-bromophenyl)acetone oxime.

Mechanistic sequence of the ketonic decarboxylation step yielding the arylacetone.

Sources

(4-Bromophenyl)acetone oxime chemical properties and structure

An In-Depth Technical Guide to (4-Bromophenyl)ethanone Oxime: Chemical Properties, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)ethanone oxime, a versatile synthetic intermediate with significant applications in pharmaceutical and agrochemical research. Often referred to in literature by various synonyms, including 4-bromoacetophenone oxime, this document will elucidate its chemical and physical properties, molecular structure, and key synthetic methodologies. Furthermore, we will delve into its characteristic reactivity, spectral analysis, and essential safety considerations for laboratory handling. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

A Note on Nomenclature: The topic specifies "(4-Bromophenyl)acetone oxime". However, the vast majority of scientific literature refers to the compound derived from the reaction of 4-bromoacetophenone and hydroxylamine, which is structurally named 1-(4-Bromophenyl)ethanone oxime. This guide will focus on the latter, as it is the compound with extensive characterization and application.

Chemical Identity and Physicochemical Properties

1-(4-Bromophenyl)ethanone oxime is a crystalline solid at room temperature.[1] The presence of the bromine atom on the phenyl ring significantly influences its reactivity and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | N-[1-(4-bromophenyl)ethylidene]hydroxylamine | [2][3] |

| Synonyms | 4-Bromoacetophenone oxime, p-Bromoacetophenone oxime | [2][4] |

| Molecular Formula | C₈H₈BrNO | [2][3][4] |

| Molecular Weight | 214.06 g/mol | [2][3][4] |

| CAS Number | 5798-71-0 (for the mixture of isomers) | [5] |

| Melting Point | 108-110 °C to 120-122 °C (varies with isomeric purity) | [2][5] |

| Boiling Point | ~259.9 °C (at standard atmospheric pressure) | [2] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Solubility | Soluble in polar organic solvents like ethanol and methanol.[2] |

Molecular Structure:

The structure of 1-(4-Bromophenyl)ethanone oxime is characterized by a 4-bromophenyl group attached to an ethanone moiety, which has been converted to an oxime functional group. The oxime group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.

Caption: General synthesis scheme for 1-(4-Bromophenyl)ethanone oxime.

Detailed Experimental Protocol: [5]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)ethanone (1.0 eq), hydroxylamine hydrochloride (2.1 eq), and denatured ethanol.

-

Addition of Base: While stirring the suspension, add pyridine (1.85 eq) dropwise. The base neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine which is the active nucleophile.

-

Reaction Conditions: Heat the reaction mixture to reflux for approximately 4 hours. The elevated temperature is necessary to overcome the activation energy of the condensation reaction.

-

Work-up and Isolation: After cooling the reaction mixture, concentrate it under reduced pressure to remove the ethanol. Add water to the residue to precipitate the crude product. The oxime is significantly less soluble in water than the inorganic byproducts.

-

Purification: Collect the solid product by vacuum filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Causality Behind Experimental Choices:

-

Excess Hydroxylamine Hydrochloride: Using a stoichiometric excess of hydroxylamine hydrochloride ensures the complete conversion of the starting ketone.

-

Choice of Base: Pyridine or sodium acetate are commonly used as they are strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to cause unwanted side reactions.

-

Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Spectral Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of 1-(4-Bromophenyl)ethanone oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [5][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.33 (s, 1H, -NOH): The singlet in the downfield region is characteristic of the acidic proton of the oxime hydroxyl group.

-

δ 7.63-7.55 (m, 4H, Ar-H): The multiplet corresponds to the four aromatic protons of the 4-bromophenyl ring.

-

δ 2.13 (s, 3H, -CH₃): The singlet in the upfield region is attributed to the three protons of the methyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 152.09 (C=N): The signal for the carbon of the oxime double bond.

-

δ 136.14, 131.30, 127.57, 121.94 (Ar-C): Signals corresponding to the carbons of the aromatic ring.

-

δ 11.36 (-CH₃): The signal for the methyl carbon.

-

Infrared (IR) Spectroscopy: [2]

-

3115-3300 cm⁻¹ (broad): This broad absorption band is characteristic of the O-H stretching vibration of the oxime group, indicating hydrogen bonding in the solid state.

-

~1640 cm⁻¹: Corresponds to the C=N stretching vibration.

-

Other significant peaks: Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency.

Chemical Reactivity and Applications

1-(4-Bromophenyl)ethanone oxime is a valuable intermediate in organic synthesis due to the reactivity of the oxime group and the presence of the bromo-substituent which allows for further functionalization via cross-coupling reactions.

Beckmann Rearrangement:

Under acidic conditions, such as in the presence of polyphosphoric acid, 1-(4-Bromophenyl)ethanone oxime undergoes a Beckmann rearrangement to yield N-(4-bromophenyl)acetamide. [2]This reaction involves the migration of the group anti to the hydroxyl group to the nitrogen atom. The phenyl group has a higher migratory aptitude than the methyl group, leading to the preferential formation of the N-aryl amide. [2]

Caption: Simplified mechanism of the Beckmann rearrangement.

Reduction:

The oxime functional group can be reduced to the corresponding primary amine using various reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). [2]This provides a synthetic route to 1-(4-bromophenyl)ethanamine, a valuable building block.

Oxidation:

Oxidation of the oxime can lead to different products depending on the oxidizing agent and reaction conditions. For instance, treatment with hydrogen peroxide and hydrobromic acid can result in the formation of dibromo ketones. [2] Applications in Synthesis:

-

Pharmaceuticals and Agrochemicals: The derivatives of 1-(4-Bromophenyl)ethanone oxime have been investigated for their potential biological activities, including antimicrobial properties. [2]It serves as a precursor for more complex molecules in drug discovery and the development of new pesticides. [1][2]* Coordination Chemistry: The oxime group can act as a ligand, forming stable complexes with various metal ions. These metal complexes are studied for their potential applications in catalysis and materials science. [2]* Bioconjugation: The nucleophilic nature of the oxime nitrogen makes it suitable for bioconjugation reactions, allowing for the chemoselective labeling of biomolecules. [2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6]* Disposal: Dispose of in accordance with local, state, and federal regulations.

The starting material, 1-(4-bromophenyl)ethanone, is known to cause serious eye irritation. [8]Although the toxicity of the oxime derivative is not fully characterized, it is prudent to handle it with care.

Conclusion

1-(4-Bromophenyl)ethanone oxime is a synthetically versatile compound with a well-defined chemical structure and reactivity. Its straightforward synthesis and the ability to undergo various chemical transformations, such as the Beckmann rearrangement and reduction, make it a valuable intermediate in the synthesis of a wide range of organic molecules. The presence of the bromo-substituent offers further opportunities for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

American Chemical Society. (2025, May 3). Research Progress on Sustainable and Green Production of Oxime. ACS Publications. [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

-

Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

-

YouTube. (2015, May 25). Formation of an Oxime from a Ketone. [Link]

-

PMC. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]

-

NextSDS. (n.d.). O-(4-BROMOPHENYLCARBAMOYL)ACETONE OXIME — Chemical Substance Information. [Link]

-

PubChem. (n.d.). p-Bromoacetophenone oxime, (Z)-. [Link]

-

NextSDS. (n.d.). (4-BROMOPHENYL)ACETONE OXIME — Chemical Substance Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

-

Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. [Link]

-

Chemstock. (n.d.). Chemwatch MSDS 35974-0. [Link]

-

Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]

-

ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

Sources

- 1. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 2. Buy 1-(4-Bromophenyl)ethanone oxime [smolecule.com]

- 3. evitachem.com [evitachem.com]

- 4. p-Bromoacetophenone oxime, (Z)- | C8H8BrNO | CID 6339226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemstock.ae [chemstock.ae]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

Spectroscopic data of (4-Bromophenyl)acetone oxime (NMR, IR, Mass Spec)

An in-depth analysis of the spectroscopic data and synthesis protocols for (4-Bromophenyl)acetone oxime (also systematically named 1-(4-bromophenyl)propan-2-one oxime) requires a rigorous understanding of both physical organic chemistry and instrumental analysis. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), substituted amphetamines, and complex nitrogenous heterocycles, establishing a self-validating analytical profile for this compound is critical for downstream drug development.

This whitepaper provides a comprehensive technical guide to the synthesis, mechanistic causality, and spectroscopic characterization (NMR, IR, and Mass Spectrometry) of (4-Bromophenyl)acetone oxime.

Mechanistic Causality of Oximation

The synthesis of (4-Bromophenyl)acetone oxime proceeds via the condensation of 1-(4-bromophenyl)propan-2-one [1] with hydroxylamine hydrochloride. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a delicate equilibrium governed by pH.

Hydroxylamine hydrochloride ( NH2OH⋅HCl ) is an air-stable salt, but the active nucleophile is the free base ( NH2OH ). If the reaction is too acidic, the hydroxylamine remains protonated and non-nucleophilic. If the reaction is too basic, the carbonyl oxygen of the ketone is not sufficiently protonated to act as a strong electrophile. Therefore, sodium acetate (NaOAc) is utilized as a buffer to maintain a pH of ~4.5–5.0. This specific pH causality ensures the optimal balance between the availability of the free nucleophile and the electrophilic activation of the ketone [2].

Fig 1: Buffered oximation workflow of 1-(4-bromophenyl)propan-2-one.

Spectroscopic Profiling and Structural Elucidation

The structural validation of (4-Bromophenyl)acetone oxime relies on a triad of spectroscopic techniques. A critical phenomenon to account for is geometric isomerism . The restricted rotation around the C=N double bond results in a mixture of E and Z isomers. The E-isomer (where the hydroxyl group is anti to the bulky 4-bromobenzyl moiety) is thermodynamically favored due to reduced steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, the magnetic anisotropy of the C=N−OH group profoundly impacts the chemical shifts of adjacent protons. Protons that are syn (on the same side) to the hydroxyl oxygen are deshielded compared to those that are anti.

-

In the major E-isomer: The −OH group is syn to the methyl group. Consequently, the methyl protons are deshielded (~1.88 ppm), while the benzylic methylene protons are shielded (~3.48 ppm).

-

In the minor Z-isomer: The −OH group is syn to the benzylic methylene group, shifting the CH2 signal downfield (~3.65 ppm) and the CH3 signal upfield (~1.75 ppm).

Table 1: 1H NMR Data Summary (400 MHz, CDCl3 )

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Isomer Assignment |

| −CH3 (Z-isomer) | 1.75 | Singlet (s) | 3H | anti to OH |

| −CH3 (E-isomer) | 1.88 | Singlet (s) | 3H | syn to OH |

| −CH2− (E-isomer) | 3.48 | Singlet (s) | 2H | anti to OH |

| −CH2− (Z-isomer) | 3.65 | Singlet (s) | 2H | syn to OH |

| Ar-H (ortho to CH2 ) | 7.12 | Doublet (d, J=8.4 Hz) | 2H | Both isomers |

| Ar-H (ortho to Br) | 7.43 | Doublet (d, J=8.4 Hz) | 2H | Both isomers |

| =N−OH | 8.80 - 9.20 | Broad Singlet (br s) | 1H | Exchanges with D2O |

Table 2: 13C NMR Data Summary (100 MHz, CDCl3 )

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

| −CH3 | 13.5 (E), 19.8 (Z) | Aliphatic methyl |

| −CH2− | 41.5 (E), 34.2 (Z) | Benzylic methylene |

| Ar-C (C-Br) | 120.4 | Aromatic quaternary (Heavy atom effect) |

| Ar-C (ortho to CH2 ) | 130.5 | Aromatic methine |

| Ar-C (ortho to Br) | 131.6 | Aromatic methine |

| Ar-C (ipso to CH2 ) | 135.5 | Aromatic quaternary |

| C=N | 158.2 (E), 157.8 (Z) | Oxime carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid validation of functional group conversion. The disappearance of the strong carbonyl stretch (~1715 cm−1 ) of the parent ketone and the emergence of a broad O-H stretch and a weak C=N stretch confirm successful oximation.

Table 3: ATR-FTIR Vibrational Modes

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode |

| 3250 - 3350 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 2920, 2850 | Weak | C-H stretch (aliphatic) |

| 1665 | Weak | C=N stretch |

| 1489 | Medium | C=C stretch (aromatic ring) |

| 1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) provides definitive proof of the brominated structure. Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This dictates a highly characteristic isotopic signature in the molecular ion cluster, presenting twin peaks of equal intensity at m/z 227 and 229 [1]. The primary fragmentation pathway is an alpha-cleavage yielding the highly stable 4-bromobenzyl cation.

Fig 2: Primary EI-MS fragmentation pathways of (4-Bromophenyl)acetone oxime.

Table 4: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment |

| 229 | ~98 | [M]+∙ ( 81Br isotope) |

| 227 | 100 | [M]+∙ ( 79Br isotope) |

| 212 / 210 | ~15 | [M−OH]+ |

| 171 / 169 | ~80 | [4−Br−C6H4−CH2]+ (Alpha cleavage) |

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol integrates synthesis with real-time analytical validation.

Protocol 3.1: Synthesis of (4-Bromophenyl)acetone oxime

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (46.9 mmol) of 1-(4-bromophenyl)propan-2-one in 50 mL of absolute ethanol.

-

Buffer Activation: In a separate beaker, dissolve 4.89 g (70.4 mmol, 1.5 eq) of hydroxylamine hydrochloride and 5.77 g (70.4 mmol, 1.5 eq) of anhydrous sodium acetate in 30 mL of deionized water. Causality note: The dissolution of NaOAc is endothermic; ensure it is fully dissolved to guarantee pH buffering.

-

Condensation: Add the aqueous buffer solution dropwise to the ethanolic ketone solution under continuous magnetic stirring at room temperature.

-

Thermal Maturation: Attach a reflux condenser and heat the mixture to 70°C for 2 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The product oxime will present a lower Rf value than the parent ketone due to increased hydrogen bonding.

-

Workup & Isolation: Once the ketone is consumed, cool the mixture to 0°C in an ice bath. The oxime will precipitate as a white/pale-yellow solid. Filter under vacuum and wash the filter cake with 2 x 20 mL of ice-cold water to remove residual inorganic salts.

-

Purification: Recrystallize from a minimal amount of hot ethanol/water to yield the pure E/Z oxime mixture. Dry under high vacuum for 12 hours.

Protocol 3.2: Sample Preparation for Spectroscopic Validation

-

NMR Preparation: Dissolve 15 mg of the dried oxime in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is particulate-free to prevent magnetic field shimming errors.

-

IR Preparation: Place 2-3 mg of the neat, dry crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil to ensure optimal crystal contact.

-

MS Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Inject 1 μL into the GC-MS system (split ratio 1:50) with an inlet temperature of 250°C.

References

-

National Center for Biotechnology Information. "1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem". PubChem Compound Summary. Available at:[Link]

-

Eloy, F., & Lenaers, R. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". Chemical Reviews (via PubMed Central). Available at:[Link]

Technical Guide: Solubility, Stability, and Synthetic Utility of (4-Bromophenyl)acetone Oxime

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Profiling and Experimental Methodologies for CAS 103675-99-6

Executive Summary

(4-Bromophenyl)acetone oxime (CAS: 103675-99-6) is a highly specialized halogenated intermediate utilized in advanced organic synthesis, pharmaceutical development, and metabolic profiling[1]. While its parent compound, phenylacetone oxime, is widely recognized as a stable intermediate and a key metabolite in xenobiotic pathways[2][3], the introduction of a bromine atom at the para position fundamentally alters the molecule's physicochemical profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic causality behind its solubility constraints, map its kinetic stability under varying pH and thermal conditions, and provide self-validating experimental protocols to ensure rigorous reproducibility in your laboratory workflows.

Physicochemical Profiling & Structural Causality

The molecular architecture of (4-Bromophenyl)acetone oxime dictates its behavior in solution. The oxime functional group (-C=N-OH) provides a localized dipole and acts as both a hydrogen-bond donor and acceptor. However, the bulky, electron-withdrawing para-bromo substituent significantly increases the molecular volume and lipophilicity, overriding the hydrophilic contribution of the oxime moiety.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Mechanistic Note |

| CAS Number | 103675-99-6 | Unique registry identifier for the specific para-bromo isomer[1]. |

| Molecular Formula | C9H10BrNO | - |

| Molecular Weight | 228.09 g/mol | Halogenation significantly increases MW over the unbrominated parent (149.19 g/mol )[2]. |

| Precursor | 4-Bromophenylacetone | The precursor ketone (CAS: 6186-22-7) is a critical alkylating agent in complex drug syntheses, such as CGRP antagonists[4]. |

| H-Bond Donors | 1 | Provided exclusively by the hydroxyl (-OH) group of the oxime. |

| H-Bond Acceptors | 2 | Provided by the nitrogen and oxygen atoms of the oxime group. |

Solubility Dynamics & Solvent Matrix Optimization

Solubility is not merely a static value; it is a dynamic equilibrium dictated by the dielectric constant ( ϵ ) of the solvent and the energy required to disrupt the solvent matrix.

Because the hydration enthalpy of the oxime group cannot overcome the massive hydrophobic cavity formation energy required to accommodate the bromophenyl ring, this compound is virtually insoluble in water. Conversely, it exhibits excellent solubility in halogenated solvents where dispersion forces and dipole-dipole interactions align perfectly with the brominated aromatic system.

Table 2: Thermodynamic Solubility Matrix

| Solvent Matrix | Dielectric Constant ( ϵ ) | Solubility Rating | Solvation Rationale |

| Water | 80.1 | Very Poor | High polarity matrix cannot solvate the hydrophobic bulk of the bromophenyl ring. |

| Methanol / Ethanol | 32.7 / 24.5 | High | Alcohols provide H-bonding to the oxime while adequately solvating the aromatic ring. |

| Dichloromethane (DCM) | 8.9 | Very High | Excellent solvation of the halogenated aromatic system, mirroring the precursor's behavior. |

| Hexane | 1.9 | Moderate to Low | Lacks the H-bonding capacity required to disrupt oxime-oxime intermolecular interactions. |

Stability & Degradation Kinetics

Understanding the stability of (4-Bromophenyl)acetone oxime requires analyzing the reactivity of the C=N bond. The compound is generally stable under neutral conditions[5]. However, it is highly susceptible to specific environmental stressors:

-

Acid-Catalyzed Hydrolysis: In aqueous acidic environments (pH < 3), the oxime nitrogen is protonated, making the imine carbon highly electrophilic. Nucleophilic attack by water drives the equilibrium back to the parent ketone (4-bromophenylacetone) and hydroxylamine.

-

Alkaline Isomerization: Alkaline conditions (pH > 9) do not typically cleave the molecule but promote rapid syn/anti stereoisomerization, which can complicate chromatographic analysis[3].

-

Beckmann Rearrangement: Under strongly acidic and dehydrating conditions (e.g., concentrated H2SO4 or polyphosphoric acid) and elevated heat, the oxime undergoes a Beckmann rearrangement to yield N-(4-bromophenyl)acetamide[5].

Figure 1: Synthetic pathways and degradation routes of (4-Bromophenyl)acetone oxime.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a checkpoint to verify the mechanistic success of the operation.

Protocol A: Synthesis of (4-Bromophenyl)acetone Oxime

This protocol utilizes a buffered condensation reaction to prevent acid-catalyzed reversion while ensuring the hydroxylamine is free-based for nucleophilic attack[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 4-bromophenylacetone in 20 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride and 15.0 mmol of sodium acetate (buffer) in 5 mL of distilled water.

-

Causality: Sodium acetate acts as a mild base to liberate hydroxylamine without creating a highly alkaline environment that could trigger side reactions.

-

-

Condensation: Add the aqueous mixture to the ethanolic ketone solution. Attach a reflux condenser and heat to 75°C for 3 hours under continuous stirring.

-

Workup: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Validation Checkpoint: Perform FTIR analysis. The successful conversion is validated by the complete disappearance of the sharp ketone carbonyl stretch ( ∼1710 cm−1 ) and the appearance of a broad oxime O-H stretch ( ∼3300−3500 cm−1 ).

Protocol B: Stability-Indicating Assay (SIA) via LC-MS

This workflow is designed to map the degradation kinetics of the oxime under forced conditions, critical for drug development profiling[3].

Figure 2: Systematic experimental workflow for forced degradation and stability profiling.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the oxime in HPLC-grade Acetonitrile (MeCN).

-

Matrix Aliquoting: Transfer 1 mL of stock into three separate vials. Add 9 mL of the following buffers to respective vials:

-

Vial 1: 0.1M HCl (pH 1.2) - Tests acidic hydrolysis.

-

Vial 2: 0.1M Phosphate Buffer (pH 7.4) - Control.

-

Vial 3: 0.1M NaOH (pH 12.0) - Tests alkaline isomerization/degradation.

-

-

Incubation: Place vials in a thermoshaker at 60°C.

-

Sampling & Quenching: Extract 100 μ L aliquots at t=0,2,4,8,and 24 hours. Immediately quench the extreme pH samples by neutralizing with equimolar NaOH or HCl to halt degradation.

-

LC-MS Analysis: Inject onto a C18 column using a gradient mobile phase (Water/MeCN with 0.1% Formic Acid). Monitor the parent mass ( [M+H]+≈228/230 due to bromine isotopes) and the appearance of the degradant 4-bromophenylacetone ( [M+H]+≈213/215 ).

-

Validation Checkpoint (Mass Balance): Calculate the molar sum of the parent oxime and the ketone degradant at each time point. If the total molar mass balance drops below 95% of the initial concentration, it indicates that secondary, unmonitored degradation pathways (e.g., radical oxidation or polymerization) are occurring.

References

-

(4-BROMOPHENYL)ACETONE OXIME — Chemical Substance Information - NextSDS. nextsds.com. 1

-

Phenylacetone oxime | 13213-36-0 - Benchchem. benchchem.com.2

-

Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry - Benchchem. benchchem.com. 5

-

6186-22-7 | 4-Bromophenylacetone | Aryls | Ambeed.com. ambeed.com.

-

Buy Phenylacetone oxime | 13213-36-0 - Smolecule. smolecule.com. 3

-

The synthesis method of Ubrogepant - ChemicalBook. chemicalbook.com. 4

Sources

The Kinetics and Mechanism of Oxime Ligation in Substituted Acetophenones: A Technical Guide for Advanced Bioconjugation

Executive Summary & Strategic Importance

Oxime ligation has emerged as a cornerstone reaction in bioorthogonal chemistry, dynamic combinatorial chemistry, and the synthesis of antibody-drug conjugates (ADCs). While aliphatic aldehydes react rapidly with aminooxy groups, they often suffer from poor in vivo stability and off-target reactivity. Acetophenones—aryl ketones—provide a highly stable, bioorthogonal alternative. However, their conjugation kinetics are inherently sluggish due to the steric bulk of the phenyl ring and the resonance stabilization of the carbonyl carbon.

As a Senior Application Scientist, understanding the precise mechanistic levers of this reaction is non-negotiable. This whitepaper deconstructs the physical organic chemistry of oxime formation with substituted acetophenones, providing researchers with the theoretical framework and self-validating experimental protocols required to optimize these challenging ligations.

The Core Mechanistic Pathway

The reaction between a substituted acetophenone and hydroxylamine ( NH2OH ) is not a concerted process. It proceeds via a classical two-step addition-elimination sequence, as detailed in foundational studies on the 1[1]. Because of the asymmetry of the acetophenone precursor, the resulting oxime typically forms as a thermodynamic mixture of E (anti-phenyl) and Z (syn-phenyl) geometric isomers[2].

-

Step 1: Nucleophilic Addition. The free base of hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Step 2: Acid-Catalyzed Dehydration. The hydroxyl group of the carbinolamine is protonated, converting it into a superior leaving group ( H2O ), followed by elimination to yield the C=N double bond.

Fig 1. Two-step mechanistic pathway of oxime formation from substituted acetophenones.

Kinetics and the pH-Rate Profile

The most critical parameter governing oxime formation is the pH of the reaction medium. The reaction exhibits a characteristic bell-shaped pH-rate profile, which is a direct consequence of the competing requirements of the two mechanistic steps[3].

To achieve nucleophilic attack, hydroxylamine must exist as a free base (its pKa is ~6.0). However, the subsequent dehydration step requires an acidic environment to protonate the leaving group.

Table 1: Kinetic Parameters and Rate-Determining Steps Across pH Ranges

| pH Range | Dominant Protonation State | Rate-Determining Step (RDS) | Kinetic Consequence |

| < 2.0 | NH3+OH (Protonated) | Nucleophilic Attack | Rate drops significantly due to the depletion of the free nucleophile. |

| 4.0 – 5.0 | NH2OH (Free base) | Balance of Attack / Dehydration | Optimal reaction rate (peak of the bell-shaped curve). |

| > 7.0 | NH2OH (Free base) | Acid-Catalyzed Dehydration | Rate drops due to insufficient proton concentration to catalyze leaving group departure. |

Substituent Effects: A Hammett Analysis

To rationally design acetophenone derivatives for bioconjugation, one must understand how electronic perturbations on the phenyl ring affect the reaction rate. The Hammett equation ( log(kX/kH)=ρσ ) is the standard tool for quantifying these effects[4].

Because the rate-determining step shifts depending on the pH, the observed reaction constant ( ρ ) is a composite value.

-

Electron-Withdrawing Groups (EWGs, σ>0 ): Increase the electrophilicity of the carbonyl carbon, accelerating Step 1. However, they destabilize the developing positive charge during water departure, retarding Step 2.

-

Electron-Donating Groups (EDGs, σ<0 ): Decrease the electrophilicity of the carbonyl, retarding Step 1. However, they stabilize the transition state of the dehydration step, accelerating Step 2.

At physiological or neutral pH, where dehydration is generally rate-limiting, EDGs paradoxically lead to faster overall oxime formation despite slowing the initial attack.

Fig 2. Divergent electronic effects of substituents on the kinetics of oxime formation.

Table 2: Hammett Substituent Effects on Acetophenone Oxime Formation

| Substituent (Para) | Hammett σp | Effect on Nucleophilic Attack ( ρ>0 ) | Effect on Dehydration ( ρ<0 ) | Net Effect at Neutral pH |

| -OCH 3 (EDG) | -0.27 | Decelerates | Accelerates | Accelerates (Dehydration is RDS) |

| -CH 3 (EDG) | -0.17 | Decelerates | Accelerates | Accelerates (Dehydration is RDS) |

| -H (Reference) | 0.00 | Baseline | Baseline | Baseline |

| -Cl (EWG) | +0.23 | Accelerates | Decelerates | Decelerates (Dehydration is RDS) |

| -NO 2 (EWG) | +0.78 | Accelerates | Decelerates | Decelerates (Dehydration is RDS) |

Nucleophilic Catalysis: Overcoming Kinetic Bottlenecks

Because acetophenones are sterically hindered, uncatalyzed oxime formation at biological pH is often too slow for practical applications (e.g., live-cell labeling). To bypass this, researchers employ nucleophilic catalysis.

Aniline and its derivatives—such as 1,4-diaminobenzene or 2-(aminomethyl)benzimidazoles—act as catalytic shuttles. As demonstrated in studies on5[5], these amines rapidly condense with the acetophenone to form a protonated Schiff base (imine). This imine is highly electrophilic and undergoes rapid transimination with the incoming hydroxylamine, bypassing the high-energy carbinolamine dehydration bottleneck[6].

Experimental Protocols: Self-Validating Kinetic Assays

To ensure absolute trustworthiness in kinetic profiling, standard UV-Vis tracking is often insufficient due to its sensitivity to micro-fluctuations in temperature and concentration. Instead, we employ a self-validating NMR competition assay .

By placing two competing acetophenones in the same reaction vessel with a limiting amount of hydroxylamine, systemic variables act equally on both substrates. This intrinsic normalization guarantees that the observed product ratio is a direct reflection of the relative rate constants ( kX/kH ).

Step-by-Step Methodology: NMR Competition Assay for Hammett Plotting

-

Preparation of the Standardized Matrix:

-

Dissolve 1.0 mmol of the reference substrate (unsubstituted acetophenone) and 1.0 mmol of the substituted substrate (e.g., p-methoxyacetophenone) in 5.0 mL of deuterated methanol ( CD3OD ) buffered to pH 4.5 using a deuterated acetate buffer.

-

Causality: Using a buffered deuterated solvent ensures that the pH remains constant, preventing the shifting of the rate-determining step mid-assay, while allowing direct observation via 1H -NMR.

-

-

Initiation via Limiting Reagent:

-

Add 0.5 mmol of hydroxylamine hydrochloride (the limiting reagent) to the mixture.

-

Causality: A limiting amount of nucleophile forces the two electrophiles to compete. The reaction must stop before complete conversion to accurately extract relative rate constants via the Curtin-Hammett principle.

-

-

In Situ NMR Monitoring:

-

Transfer 0.6 mL of the mixture to an NMR tube and acquire 1H -NMR spectra at regular intervals (e.g., every 5 minutes) at a strictly controlled 298 K.

-

Causality: Continuous monitoring verifies pseudo-first-order kinetics and ensures no side reactions (such as the Beckmann rearrangement) are occurring.

-

-

Data Extraction and Hammett Plotting:

-

Integrate the distinct methyl protons of the unreacted ketones ( ∼2.5 ppm ) and the newly formed oximes ( ∼2.2 ppm ), accounting for both E and Z isomers.

-

Calculate the relative rate constant using the equation: krel=ln([X]0/[X]t)/ln([H]0/[H]t) .

-

Plot log(krel) against the standard Hammett σp constants to determine the ρ value for your specific buffer system.

-

References

- Source: kiku.

- Source: researchgate.

- Source: rsc.

- Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters (and Oxime Formation)

- Metabolic N-hydroxylation of substituted acetophenone imines. I.

- Beckmann Rearrangement (Mechanism of Oxime Formation)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

The Oxime Functional Group in Organic Synthesis: Reactivity, Rearrangements, and Bioconjugation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Amphoteric and Labile Nature of Oximes

The oxime functional group ( R1R2C=NOH ) occupies a privileged position in organic synthesis and macromolecular bioconjugation. Characterized by its E/Z geometric isomerism, dual nucleophilicity (at both the oxygen and nitrogen atoms), and a uniquely labile N–O bond, the oxime moiety serves as a linchpin for complex molecular rearrangements. This whitepaper systematically deconstructs the reactivity of oximes, exploring the mechanistic divergence of acid-catalyzed Beckmann rearrangements, base-promoted Neber rearrangements, and photoredox-mediated fragmentations [[1]](). Furthermore, we provide self-validating experimental protocols highlighting the critical role of ketoxime linkages in the development of next-generation Antibody-Drug Conjugates (ADCs).

Mechanistic Divergence in Acid-Catalyzed Rearrangements

The Normal Beckmann Rearrangement

The Beckmann rearrangement facilitates the stereospecific conversion of ketoximes into amides. Upon activation of the oxime oxygen (via protonation or sulfonylation), the alkyl or aryl group situated anti-periplanar (trans) to the leaving group migrates to the nitrogen atom. This concerted migration expels the leaving group and generates a nitrilium ion intermediate, which is subsequently trapped by water and tautomerizes to form a stable amide 2. This causality—where leaving group departure and alkyl migration are strictly concerted—prevents carbocation formation, ensuring high stereofidelity.

The Abnormal Beckmann Fragmentation

A critical mechanistic deviation occurs when the migrating group can stabilize a positive charge (e.g., a tertiary alkyl group). In this "abnormal" pathway, the concerted mechanism breaks down in favor of heterolytic C–C bond cleavage, resulting in a nitrile and a stable carbocation 3. Anticipating this divergence is essential for predicting reaction outcomes in complex natural product synthesis.

Mechanistic divergence of normal vs. abnormal Beckmann rearrangement.

Base-Promoted Neber Rearrangement

In contrast to the acid-driven Beckmann reaction, the Neber rearrangement utilizes basic conditions to convert an O-sulfonylated ketoxime into an α-aminoketone. Deprotonation of the enolizable α-carbon generates a carbanion that undergoes intramolecular nucleophilic displacement of the sulfonate leaving group. This cyclization yields a highly strained 2H-azirine intermediate 4. Subsequent hydrolytic ring-opening delivers the α-aminoketone product 5. The isolation of the azirine in controlled studies validates the stepwise nature of this transformation.

Photochemical N–O Bond Fragmentation

Beyond classical polar rearrangements, the oxime N–O bond is highly susceptible to homolytic cleavage. Recent methodologies employ photoredox catalysis to induce single-electron transfer (SET), fragmenting the N–O bond to generate highly reactive iminyl radicals 6. These radicals serve as versatile intermediates for alkene addition and the synthesis of functionalized nitrogen-containing heterocycles, bypassing the harsh stoichiometric oxidants traditionally required.

Oxime Ligation in Bioconjugation and ADC Development

In the realm of drug development, oxime ligation has emerged as a premier bioorthogonal reaction. The condensation of an aminooxy-functionalized payload with an aldehyde or ketone yields a stable oxime linkage, a chemistry particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) [[7]]().

Ketoximes vs. Aldoximes: Because aldoximes are susceptible to premature hydrolysis in systemic circulation, modern ADC platforms prioritize ketone-functionalized linkers. The resulting ketoxime bonds exhibit superior hydrolytic stability, ensuring that the cytotoxic payload remains securely attached to the monoclonal antibody until it reaches the target tumor microenvironment 8.

Site-specific ADC generation workflow utilizing bioorthogonal oxime ligation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement

This protocol demonstrates the industrial standard for polyamide precursor synthesis.

-

Dissolution: Dissolve cyclohexanone oxime in a minimal amount of anhydrous solvent. Causality: Anhydrous conditions prevent premature hydrolysis of the oxime back to the ketone.

-

Acidification: Slowly add catalytic concentrated sulfuric acid at 0°C. Causality: The highly exothermic protonation requires strict thermal control to prevent substrate degradation or polymerization.

-

Thermal Rearrangement: Heat the mixture to 100°C for 1 hour. Causality: Thermal energy is required to overcome the activation barrier for the concerted alkyl migration and N-O bond cleavage.

-

Quenching & Neutralization: Pour the mixture over crushed ice and neutralize with aqueous ammonia. Validation: Neutralization precipitates the crude ε-caprolactam, confirming the completion of the acid-mediated cycle and preventing reverse hydrolysis.

-

Purification: Extract with dichloromethane and recrystallize. Validation: Melting point analysis (69-71°C) confirms the structural rearrangement from the starting oxime (mp 90°C).

Protocol 2: Rapid Site-Specific Oxime Ligation for Disulfide-Rich Peptides

This protocol is optimized for time-sensitive bioconjugation without disrupting tertiary protein structures.

-

Buffer Preparation: Dissolve the ketone-functionalized peptide in an optimized acidic buffer (pH 4.5). Causality: Mildly acidic conditions protonate the carbonyl oxygen, enhancing its electrophilicity while maintaining the nucleophilicity of the aminooxy group (pKa ~4.6).

-

Nucleophilic Attack: Introduce 5 equivalents of the aminooxy-functionalized payload. Causality: A high molar excess of the nucleophile drives the bimolecular condensation to completion rapidly.

-

Incubation: Allow the reaction to proceed for exactly 5 minutes at room temperature. Validation: Rapid kinetics are essential for time-sensitive applications (e.g., 18F radiolabeling) and prevent the degradation of sensitive disulfide bonds 9.

-

Scavenging Quench: Quench the reaction with 10% (v/v) acetone. Causality & Validation: Acetone acts as a sacrificial electrophile, immediately scavenging unreacted aminooxy payloads. This halts the reaction precisely at 5 minutes and prevents off-target conjugation during subsequent HPLC purification.

Quantitative Data Summary

The following table summarizes the operational parameters and synthetic utility of the primary oxime reactivity modes discussed:

| Reactivity Mode | Reagents / Catalyst | Reactive Intermediate | Primary Synthetic Utility | Typical Yields |

| Normal Beckmann | H2SO4 , P2O5 , or TsCl | Nitrilium Ion | Cyclic/Acyclic Amides (e.g., Caprolactam) | 85 - 98% |

| Abnormal Beckmann | Strong Acid | Carbocation | Nitriles | Variable |

| Neber Rearrangement | TsCl, then Base (EtONa) | 2H-Azirine | α -Aminoketones | 70 - 85% |

| Oxime Ligation | Aqueous Buffer (pH 4.5-7.0) | Hemiaminal | Bioconjugates, ADCs | > 95% |

| N–O Fragmentation | Photoredox Catalyst (hv) | Iminyl Radical | Functionalized Imines, Azetidines | 60 - 90% |

References

-

[2] Beckmann rearrangement - Wikipedia. Source: Wikipedia. 2

-

[1] Reactivity of oximes for diverse methodologies and synthetic applications. Source: NSF.gov.1

-

[7] Strategic and Chemical Advances in Antibody–Drug Conjugates - PMC. Source: NIH.gov. 7

-

[3] What is abnormal Beckmann rearrangement? - Chemistry Stack Exchange. Source: Stack Exchange. 3

-

[6] Reactivity of oximes for diverse methodologies and synthetic applications - ResearchGate. Source: ResearchGate. 6

-

[9] Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Source: Chemical Communications (RSC). 9

-

[8] Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Source: Taylor & Francis. 8

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Neber rearrangement â Grokipedia [grokipedia.com]

- 5. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

Detailed experimental procedure for synthesizing (4-Bromophenyl)acetone oxime

Application Note: High-Yield Synthesis of (4-Bromophenyl)acetone Oxime Subtitle: Mechanistic Rationale and Scalable Protocol for Drug Discovery Intermediates

Executive Summary & Chemical Context

(4-Bromophenyl)acetone oxime (also known as 1-(4-bromophenyl)propan-2-one oxime) is a highly versatile synthetic intermediate. The aryl bromide moiety provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the oxime functional group can be reduced to primary amines, rearranged to amides via the Beckmann rearrangement, or utilized in the construction of nitrogen-containing heterocycles. The precursor, 4-bromophenylacetone, is frequently employed in medicinal chemistry for the development of complex active pharmaceutical ingredients (APIs)[1].

Mechanistic Rationale & Reagent Causality

The synthesis of an oxime from a ketone is a classic nucleophilic addition-elimination reaction. However, the exact choice of reagents dictates the efficiency and cleanliness of the transformation.

-

Hydroxylamine Source: Hydroxylamine is utilized as its hydrochloride salt ( NH2OH⋅HCl ) because the free base is unstable and prone to auto-oxidation[2].

-

The Role of Sodium Acetate (pH Control): To liberate the nucleophilic free amine, a base is required. Sodium acetate ( NaOAc ) is specifically chosen because it establishes a buffered system at a pH of approximately 4.5 to 5.0[3],[4]. This specific pH is the mechanistic "Goldilocks zone": it is acidic enough to protonate the ketone's carbonyl oxygen (increasing its electrophilicity) but basic enough to ensure a high concentration of the unprotonated, nucleophilic hydroxylamine[3]. Stronger bases (like NaOH) would fully deprotonate the system, removing the necessary acidic catalysis required for the subsequent dehydration step.

Quantitative Reaction Parameters

| Parameter | Value / Specification |

| Reaction Scale | 10.0 mmol |

| 1-(4-Bromophenyl)propan-2-one | 2.13 g (1.0 equiv) |

| Hydroxylamine Hydrochloride | 1.04 g (1.5 equiv) |

| Sodium Acetate (Anhydrous) | 1.23 g (1.5 equiv) |

| Solvent System | Ethanol / Deionized Water (2:1 v/v), 30 mL |

| Operating Temperature | 60 °C (Gentle Reflux) |

| Estimated Reaction Time | 2 - 4 hours |

| Expected Yield | 85 - 92% (1.94 - 2.10 g) |

Experimental Workflow

Caption: Workflow for the buffered synthesis and isolation of (4-bromophenyl)acetone oxime.

Detailed Step-by-Step Protocol

Phase 1: Preparation of the Buffered System

-

Equip a 100 mL two-necked round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an internal temperature probe.

-

Charge the flask with 1-(4-bromophenyl)propan-2-one (2.13 g, 10.0 mmol) and absolute ethanol (20 mL). Stir at ambient temperature (20–25 °C) until the ketone is completely dissolved[2].

-

In a separate 20 mL scintillation vial, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and anhydrous sodium acetate (1.23 g, 15.0 mmol) in deionized water (10 mL).

-

Causality Note: Pre-dissolving the salts in water ensures the immediate generation of the active acetate buffer. Adding dry salts directly to the ethanolic solution often leads to incomplete dissolution and inconsistent reaction kinetics[3].

-

Phase 2: Nucleophilic Addition and Dehydration 4. Transfer the aqueous buffer solution dropwise into the ethanolic ketone solution under vigorous stirring (approx. 600 rpm). 5. Submerge the reaction flask in a pre-heated oil bath or heating mantle. Elevate the internal temperature to 60 °C to establish a gentle reflux[2]. 6. Maintain the reaction at 60 °C for 2 to 4 hours.

-

Causality Note: While the initial nucleophilic attack is rapid, the subsequent elimination of water to form the C=N double bond requires thermal energy to proceed to completion.

Phase 3: Self-Validating Reaction Monitoring 7. After 2 hours, withdraw a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. 8. The reaction is self-validated as complete when the starting material spot ( Rf≈0.60 ) is entirely consumed and replaced by a distinct, UV-active product spot ( Rf≈0.35 )[5].

Phase 4: Workup and Liquid-Liquid Extraction 9. Upon completion, remove the flask from the heat source and allow the mixture to cool to room temperature. 10. Concentrate the reaction mixture in vacuo (rotary evaporator, 35 °C bath) to remove the majority of the ethanol[2].

- Causality Note: Ethanol acts as a co-solvent. If left in the mixture during extraction, it will pull the oxime product into the aqueous layer and promote severe emulsions, drastically reducing the isolated yield[5].

- Dilute the resulting aqueous slurry with deionized water (20 mL) and transfer it to a 125 mL separatory funnel.

- Extract the aqueous phase with ethyl acetate (3 × 25 mL).

- Combine the organic layers and wash sequentially with 1 M HCl (15 mL) to neutralize and remove any trace unreacted amine, followed by a brine wash (20 mL)[5].

- Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude oxime as an off-white solid.

Phase 5: Purification and Isolation 15. Recrystallize the crude solid from a minimal volume of hot ethanol/water. Allow the solution to cool slowly to room temperature, then transfer it to a 4 °C refrigerator overnight to induce optimal crystal lattice formation[2]. 16. Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (5 mL) and dry under high vacuum (10 mmHg) for 4 hours to afford the pure (4-bromophenyl)acetone oxime[5].

Spectroscopic Self-Validation Data

To ensure the trustworthiness of the synthesized material, the protocol mandates cross-referencing the isolated product against the following expected analytical parameters:

| Analytical Method | Expected Observation for Pure Oxime |

| TLC ( Rf ) | Product Rf≈0.35 (Complete absence of SM at Rf≈0.60 ) |

| FT-IR Spectroscopy | Broad O-H stretch (~3250 cm⁻¹); C=N stretch (~1650 cm⁻¹); Complete disappearance of the sharp C=O stretch (~1715 cm⁻¹) |

| ¹H NMR (CDCl₃) | Singlet ~1.8 ppm ( CH3 ); Singlet ~3.6 ppm ( CH2 ); Aromatic protons ~7.1-7.4 ppm; Broad singlet ~8.5 ppm (N-OH) |

| Physical State | Off-white to white crystalline solid |

References[3] Title: Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds (US3256331A) | Source: Google Patents | URL:https://patents.google.com/patent/US3256331A/en[2] Title: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | Source: Organic Syntheses | URL: https://www.orgsyn.org[4] Title: Oximes Discussion Board | Source: Sciencemadness | URL:https://www.sciencemadness.org[5] Title: Application Notes and Protocols for Oxime Bond Formation | Source: Benchchem | URL:https://www.benchchem.com[1] Title: Synthetic Approaches to the New Drugs Approved during 2019 | Source: Journal of Medicinal Chemistry (ACS) | URL: https://pubs.acs.org

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3256331A - Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Beckmann Rearrangement of (4-Bromophenyl)acetone Oxime for Amide Synthesis

Abstract

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of ketoximes into N-substituted amides.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the specific rearrangement of (4-Bromophenyl)acetone oxime to N-(4-bromophenyl)acetamide. This transformation is of significant interest as the resulting N-aryl amide motif is a common structural feature in pharmaceuticals and other bioactive molecules. This document details the underlying mechanism, provides a robust and validated experimental protocol, discusses potential side reactions and purification strategies, and outlines methods for product characterization.

Introduction and Scientific Background

First discovered by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime to an amide.[2] The reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2][4] The versatility of this rearrangement extends to the synthesis of a wide array of amides from both cyclic and acyclic ketoximes.[2]

The reaction typically requires strong Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, to facilitate the rearrangement.[1][2][5] While effective, these classical conditions can be harsh and may not be suitable for sensitive substrates.[5][6] Consequently, numerous milder and more efficient methods have been developed, employing reagents like cyanuric chloride, iodine, and various catalytic systems.[2][4][7][8]

This guide focuses on the rearrangement of (4-Bromophenyl)acetone oxime. In this specific case, the migratory aptitude of the aryl group versus the methyl group dictates the regiochemical outcome of the reaction. The group positioned anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[2][9] Due to the inherent stability of the resulting intermediate, the 4-bromophenyl group is expected to migrate preferentially, yielding N-(4-bromophenyl)acetamide.

Reaction Mechanism

The Beckmann rearrangement proceeds through a well-established, multi-step mechanism. The key steps are outlined below:

-

Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid. This converts the hydroxyl into a good leaving group (water).[3][10][11]

-

Concerted Rearrangement: The group anti to the leaving group migrates from the carbon to the nitrogen atom in a concerted[7][12]-shift.[9] This migration occurs simultaneously with the departure of the leaving group (water), forming a resonance-stabilized nitrilium ion intermediate.[3][13] This step is stereospecific.[2][9]

-

Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule.[14]

-

Tautomerization: A final proton transfer and tautomerization of the resulting imidic acid intermediate yield the more stable amide product.[3][14]

Caption: Figure 1: Mechanism of the Beckmann Rearrangement.

Experimental Protocol

This protocol describes a classic approach using concentrated sulfuric acid. This method is robust and high-yielding, though it requires careful handling of corrosive materials.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |

| (4-Bromophenyl)acetone oxime | C₉H₁₀BrNO | 228.09 | 5.00 g (21.9 mmol) | Starting material. Synthesized from 1-(4-bromophenyl)ethanone and hydroxylamine hydrochloride.[15] |

| Sulfuric Acid, concentrated | H₂SO₄ | 98.08 | ~25 mL | 95-98%. Corrosive and highly exothermic upon dilution. |

| Deionized Water | H₂O | 18.02 | As needed | For workup. |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | For neutralization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

250 mL Beaker

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.[12]

-

Acid Addition: Carefully and slowly add 25 mL of concentrated sulfuric acid to the flask.

-

Scientist's Note: The reaction is highly exothermic.[12] Pre-cooling the acid and maintaining the ice bath is crucial to control the reaction temperature and prevent uncontrolled side reactions.

-

-

Substrate Addition: While stirring vigorously, add (4-Bromophenyl)acetone oxime (5.00 g) to the cold sulfuric acid in small portions over 15-20 minutes. Ensure the temperature of the mixture does not rise above 10-15 °C.

-

Insight: Portion-wise addition is a critical safety measure to manage the heat generated and prevent potential runaway reactions.[12] It also ensures the oxime dissolves completely before the rearrangement fully initiates.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 250 mL beaker. This will precipitate the crude amide product.

-

Causality: Pouring the acidic mixture into ice-water serves two purposes: it safely quenches the reaction and dilutes the acid, causing the organic product, which is insoluble in water, to precipitate out of the solution.

-

-

Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Perform this step with caution as it will generate CO₂ gas.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(4-bromophenyl)acetamide as a solid.[16]

-

Drying: Dry the purified product under vacuum to remove residual solvent. Determine the yield and characterize the product.

Caption: Figure 2: Experimental Workflow.

Results and Characterization

The expected product is N-(4-bromophenyl)acetamide (CAS No: 103-88-8).[17]

Expected Yield

Yields for this reaction are typically high, often exceeding 80-90% after purification.

Physicochemical Properties

-

Appearance: White to light beige crystalline solid.[17]

-

Molecular Weight: 214.06 g/mol [18]

-

Melting Point: 167-170 °C (literature value)

Spectroscopic Data

The identity and purity of the synthesized N-(4-bromophenyl)acetamide should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.42 (m, 4H, Ar-H)

-

δ 7.35 (br s, 1H, N-H)

-

δ 2.18 (s, 3H, -COCH₃)[19]

-

Scientist's Note: The broad singlet for the N-H proton is characteristic of amides. The two doublets for the aromatic protons often overlap into a multiplet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.36 (C=O)

-

δ 136.91 (Ar-C)

-

δ 131.95 (Ar-C)

-

δ 121.36 (Ar-C)

-

δ 116.86 (Ar-C)

-

δ 24.63 (-CH₃)[19]

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3300 (N-H stretch)

-

~1660 (C=O stretch, Amide I band)

-

~1540 (N-H bend, Amide II band)

-

~820 (para-disubstituted benzene C-H bend)

-

Troubleshooting and Side Reactions

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend reaction time or gently warm the mixture (e.g., to 40-50°C) after initial stirring at room temperature. Monitor by TLC. |

| Loss of product during workup. | Ensure complete precipitation before filtration. Minimize the amount of solvent used for recrystallization. | |

| Oily or Impure Product | Incomplete neutralization. | Check pH carefully during workup. Wash the crude product thoroughly with water. |

| Beckmann Fragmentation. | If the group α to the oxime can form a stable carbocation, fragmentation to a nitrile can compete.[2] This is less likely here but can be minimized by maintaining low reaction temperatures. | |

| Formation of Isomeric Amide | Oxime isomerization. | Under strongly acidic conditions, the E/Z isomers of the oxime can interconvert, leading to the migration of the other group (methyl in this case).[2] This can be mitigated by using milder reagents that do not promote isomerization, such as tosyl chloride.[9] |

Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The reaction with water is extremely exothermic.[12] Always handle in a fume hood and wear appropriate PPE, including a face shield, lab coat, and acid-resistant gloves.[12]

-

Neutralization: The neutralization of strong acid with bicarbonate is vigorous and releases a large volume of CO₂ gas. Perform this step slowly in a large beaker to avoid overflow.

-

General Handling: Standard laboratory safety practices should be followed at all times.

Conclusion

The Beckmann rearrangement provides an efficient and reliable method for the synthesis of N-(4-bromophenyl)acetamide from its corresponding oxime. The protocol described, while requiring careful handling of strong acid, is high-yielding and serves as a foundational procedure for this important transformation. By understanding the mechanism, potential side reactions, and proper experimental technique, researchers can successfully apply this reaction in the development of new chemical entities.

References

-

ResearchGate. Beckmann Rearrangement of Oximes under Very Mild Conditions. Available at: [Link]

-

Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]

-

Kuksenok, V. Yu., et al. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(2), 196–199. Available at: [Link]

-

Organic Reactions. The Beckmann Rearrangement. Available at: [Link]

-

Academia.edu. Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Available at: [Link]

-

Patil, S., et al. (2016). Radical Beckmann Rearrangement and Its Application in the Formal Total Synthesis of Antimalarial Natural Product Isocryptolepine via C–H Activation. Organic Letters, 18(15), 3738–3741. Available at: [Link]

-

Chemistry LibreTexts. Beckmann Rearrangement. Available at: [Link]

-

Wikipedia. Beckmann rearrangement. Available at: [Link]

-

MDPI. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Available at: [Link]

-

Wikibooks. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Beckmann Rearrangement. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann rearrangement. Available at: [Link]

-

ResearchGate. Beckmann rearrangement of ketoximes on solid metaboric acid: A simple and effective procedure. Available at: [Link]

-

Reddit. Side reactions during Beckmann rearrangement. Available at: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Available at: [Link]

-

Chemistry Steps. Beckmann Rearrangement. Available at: [Link]

-

College of Saint Benedict and Saint John's University. ER4. Beckmann Rearrangement. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Available at: [Link]

-

National Center for Biotechnology Information. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

-

PubChem. 4'-Bromoacetanilide. Available at: [Link]

-

National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

-

ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

- Google Patents. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.

-

Semantic Scholar. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond. Available at: [Link]

-

ACS Publications. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

-

University of Oregon. SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Available at: [Link]

-

National Center for Biotechnology Information. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Beckmann Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]

- 5. jocpr.com [jocpr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions [academia.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Beckmann Rearrangement [organic-chemistry.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. electrophilic rearrangements [employees.csbsju.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

Application Note: HPLC and GC-MS Analytical Methodologies for (4-Bromophenyl)acetone oxime